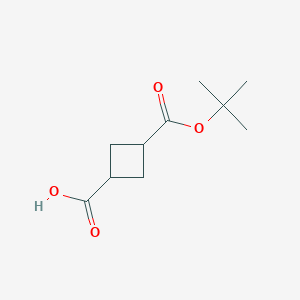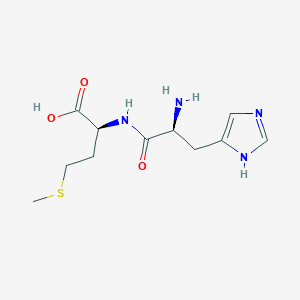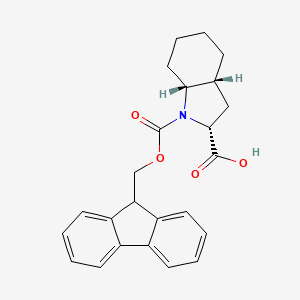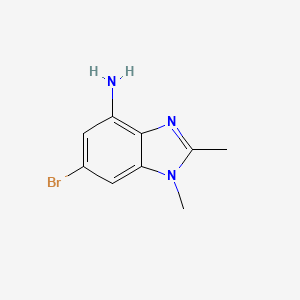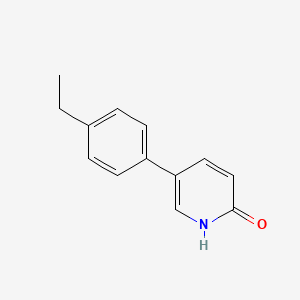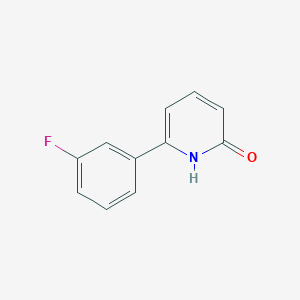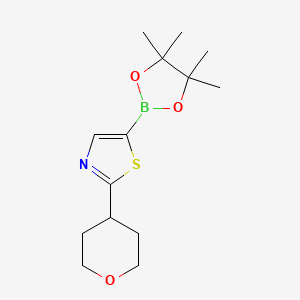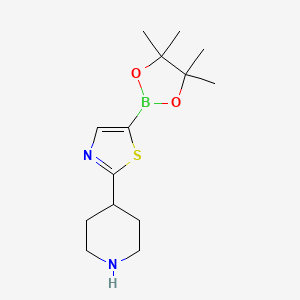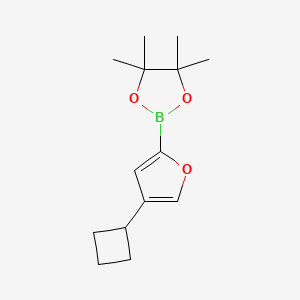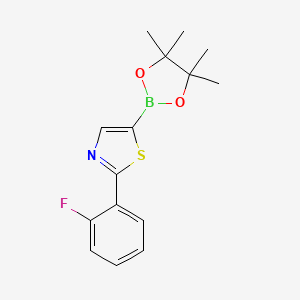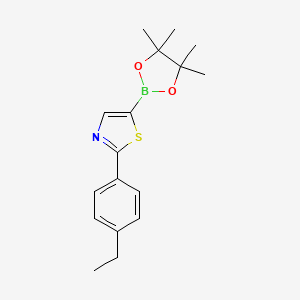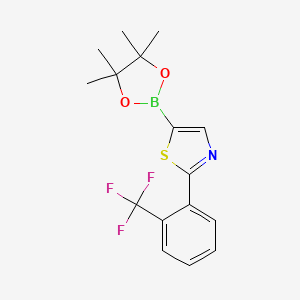
2-(2-Trifluoromethylphenyl)thiazole-5-boronic acid pinacol ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Trifluoromethylphenyl)thiazole-5-boronic acid pinacol ester is an organoboron compound that has garnered significant interest in the field of organic synthesis. This compound is particularly valued for its role in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds in the synthesis of various organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Trifluoromethylphenyl)thiazole-5-boronic acid pinacol ester typically involves the reaction of 2-(2-Trifluoromethylphenyl)thiazole with a boronic acid derivative under specific conditions. One common method is the hydroboration of alkenes or alkynes, followed by the formation of the boronic ester . The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in an aqueous or alcoholic medium.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing advanced catalytic systems to ensure high yield and purity. The process is optimized for scalability, often employing continuous flow reactors to maintain consistent reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions
2-(2-Trifluoromethylphenyl)thiazole-5-boronic acid pinacol ester primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling . This reaction involves the coupling of the boronic ester with various halides or pseudohalides to form new carbon-carbon bonds.
Common Reagents and Conditions
The common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate or sodium hydroxide, and solvents like ethanol or water . The reaction typically occurs under mild conditions, making it suitable for a wide range of substrates.
Major Products Formed
The major products formed from these reactions are often complex organic molecules that are used in pharmaceuticals, agrochemicals, and materials science .
Scientific Research Applications
2-(2-Trifluoromethylphenyl)thiazole-5-boronic acid pinacol ester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 2-(2-Trifluoromethylphenyl)thiazole-5-boronic acid pinacol ester exerts its effects is primarily through its role in Suzuki-Miyaura coupling reactions. The process involves the transmetalation of the boronic ester with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . This mechanism is highly efficient and allows for the formation of complex molecules under mild conditions.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid pinacol ester: Similar in structure but lacks the trifluoromethyl and thiazole groups.
Thiazole-5-boronic acid pinacol ester: Similar but without the trifluoromethylphenyl group.
5-Bromo-2-thienylboronic acid pinacol ester: Contains a thienyl group instead of a thiazole group.
Uniqueness
2-(2-Trifluoromethylphenyl)thiazole-5-boronic acid pinacol ester is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties, and the thiazole ring, which enhances its reactivity in cross-coupling reactions . These features make it a valuable compound in the synthesis of complex organic molecules.
Properties
IUPAC Name |
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-[2-(trifluoromethyl)phenyl]-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BF3NO2S/c1-14(2)15(3,4)23-17(22-14)12-9-21-13(24-12)10-7-5-6-8-11(10)16(18,19)20/h5-9H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZSBCWDEDPRDKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(S2)C3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BF3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
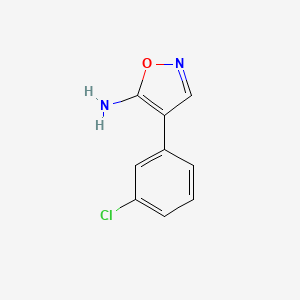
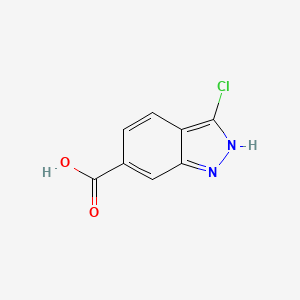
![Ethyl 4-chloro-1H-pyrrolo[2,3-d]pyrimidine-2-carboxylate](/img/structure/B6341849.png)
